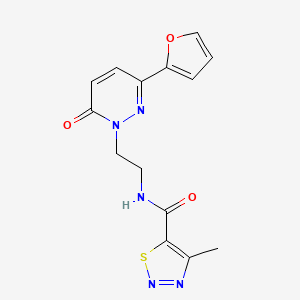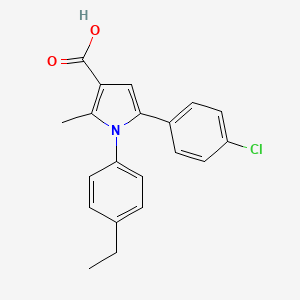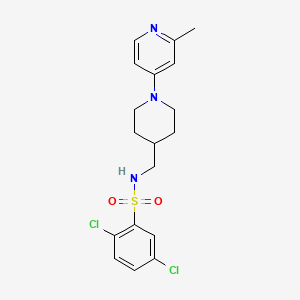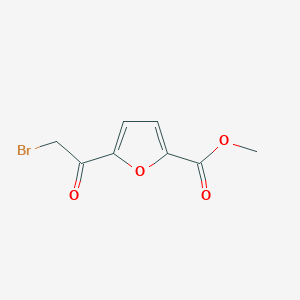![molecular formula C22H23N3O3S B2377275 N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 899968-57-1](/img/structure/B2377275.png)
N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and two phenyl rings, which are six-membered carbon rings . The phenyl rings are substituted with methoxy groups (OCH3) and a methyl group (CH3), respectively .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring and phenyl rings would likely contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridazine ring and phenyl rings could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .科学的研究の応用
Anticancer Activity
- VEGFR-2 Inhibitors: Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety, similar in structure to the specified compound, have been studied for their anticancer activity. Some of these compounds showed significant cytotoxic activity against various cancer cell lines and were identified as potent inhibitors of the VEGFR-2, an important target in cancer therapy (Ghorab et al., 2016).
Structural and Synthetic Studies
- Ring-Cleavage Reactions: Research on pyridazine derivatives, closely related to the compound , revealed novel ring-cleavage reactions, enhancing our understanding of the chemical behavior of such compounds (Gómez et al., 1985).
- Cytotoxic Properties and Synthesis: Derivatives of pyrido[3,4-d]pyridazine were synthesized and characterized, aiming to discover new biologically active agents. These studies contribute to the understanding of the structure-activity relationships of such compounds (Wójcicka et al., 2022).
Molecular Docking and In Vitro Screening
- Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives: Novel pyridine derivatives were synthesized and subjected to molecular docking screenings towards various proteins, revealing moderate to good binding energies. This research aids in the development of compounds with potential pharmacological applications (Flefel et al., 2018).
Antimicrobial and Fingerprint Applications
- Biological Screening and Fingerprint Analysis: A series of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide were synthesized and screened for various biological activities. Some compounds showed significant activities, and the study also explored their application in latent fingerprint analysis (Khan et al., 2019).
Histamine H3 Receptor Antagonists/Inverse Agonists
- CEP-26401 (Irdabisant): A novel series of pyridazin-3-one derivatives was identified as potent, selective histamine H3 receptor inverse agonists, with potential therapeutic application in attentional and cognitive disorders (Hudkins et al., 2011).
Synthesis of Novel Derivatives
- Anticancer, Antiangiogenic, and Antioxidant Agents: New pyridazinone derivatives were synthesized and evaluated for their anticancer, antiangiogenic, and antioxidant activities. Some compounds exhibited inhibitory activities close to standard drugs, highlighting their potential therapeutic applications (Kamble et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-5-6-16(11-15(14)2)18-8-10-22(25-24-18)29-13-21(26)23-17-7-9-19(27-3)20(12-17)28-4/h5-12H,13H2,1-4H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQABPINDRJTAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)
![6-(5-Chloro-2-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2377194.png)


![3-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2377199.png)

![N-(2-methoxyethyl)-1-(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)piperidine-3-carboxamide](/img/structure/B2377202.png)
![N-(2,4-dimethoxyphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377203.png)
![(2-Chlorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2377205.png)



![N-(3-chloro-4-fluorophenyl)-2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2377213.png)
![5-Fluoro-2-[(1-methylpiperidin-2-yl)methoxy]pyrimidine](/img/structure/B2377215.png)